molecular formula C23H28BrN3O4 B12499621 Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12499621
M. Wt: 490.4 g/mol
InChI Key: DDDKQWCBJPCTKI-UHFFFAOYSA-N
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Description

METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that belongs to the class of substituted benzoates This compound is characterized by the presence of multiple functional groups, including a bromine atom, a methoxy group, a methyl group, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials may include substituted benzoic acids, brominated aromatic compounds, and piperazine derivatives. Common synthetic routes may involve:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Bromination: Introduction of bromine atoms using brominating agents like bromine or N-bromosuccinimide.

    Amidation: Formation of amide bonds through reactions between carboxylic acids and amines.

    Esterification: Formation of ester bonds through reactions between carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of ester or amide bonds in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(5-CHLORO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
  • METHYL 3-(5-FLUORO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
  • METHYL 3-(5-IODO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

The uniqueness of METHYL 3-(5-BROMO-2-METHOXY-3-METHYLBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H28BrN3O4

Molecular Weight

490.4 g/mol

IUPAC Name

methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H28BrN3O4/c1-5-26-8-10-27(11-9-26)20-7-6-16(23(29)31-4)13-19(20)25-22(28)18-14-17(24)12-15(2)21(18)30-3/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,28)

InChI Key

DDDKQWCBJPCTKI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC(=C3)Br)C)OC

Origin of Product

United States

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